molecular formula C22H30N4O2S B2823010 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 899950-01-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2823010
M. Wt: 414.57
InChI Key: XAOBLNCBWPSYRW-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a hexahydroquinazolin-4-yl group, a dimethylaminoethyl group, a thio group, and a dimethylphenylacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, techniques like nucleophilic substitution, amide coupling, or condensation reactions might be involved.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine its structure.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amine group might participate in acid-base reactions, while the thio group could be involved in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the specific functional groups present. These properties could be determined experimentally or predicted using computational chemistry methods.


Scientific Research Applications

Antimicrobial Properties

Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. These compounds exhibit potential as antimicrobial agents, highlighting their significance in addressing drug-resistant infections (Desai et al., 2007).

Antitumor Activity

Several quinazolinone analogues have been designed, synthesized, and assessed for in vitro antitumor activity. Some derivatives have shown remarkable broad-spectrum antitumor activity, underlining their potential in cancer therapy. Molecular docking studies indicate that these compounds could inhibit growth through interactions with enzymes such as EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Quinazolinone derivatives have also been evaluated for their analgesic and anti-inflammatory effects. Research indicates that these compounds can offer significant relief in models of pain and inflammation, comparable to established medications like sodium metamizole and nimesulide. This suggests their utility in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).

Antifungal Efficacy

In addition to their antibacterial properties, certain quinazolinone derivatives have shown fungicidal activity against Candida species and molds, including Aspergillus species. These findings underscore the potential of these compounds in treating fungal infections, especially in the context of increasing resistance to existing antifungal drugs (Bardiot et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties.


Future Directions

The potential applications and future research directions for this compound would depend on its specific properties and activities. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail.


Please note that these are general insights and the actual properties and behaviors of this specific compound could vary. For more accurate information, specific experimental data and research would be needed.


properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-15-9-10-18(16(2)13-15)23-20(27)14-29-21-17-7-5-6-8-19(17)26(22(28)24-21)12-11-25(3)4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOBLNCBWPSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide

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